

In-Depth Technical Guide to the Chemical and Physical Properties of Pure Cannabiripsol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cannabiripsol*

Cat. No.: *B1211473*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabiripsol (CBR) is a minor phytocannabinoid found in the *Cannabis sativa* plant. First identified in a South African variant, this compound possesses a hexahydrocannabinol backbone and has garnered interest for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of pure **Cannabiripsol**, including its structural characteristics, spectral data, and solubility. Detailed experimental protocols for its isolation from natural sources and its chemical synthesis are presented, alongside methodologies for assessing its interaction with cannabinoid receptors. This document aims to serve as a foundational resource for researchers engaged in the study, development, and application of this novel cannabinoid.

Chemical Properties

Cannabiripsol is structurally defined as $(-)(6aR,9S,10S,10aR)-9,10\text{-dihydroxyhexahydrocannabinol}$.^[1] Its chemical identity is well-established through various analytical techniques.

Structural and Molecular Data

A summary of the key structural and molecular data for **Cannabiripsol** is provided in Table 1.

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₂ O ₄	[2] [3]
Molar Mass	348.483 g·mol ⁻¹	[2]
IUPAC Name	(6aR,9S,10S,10aR)-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9,10-triol	[2]
CAS Number	72236-32-9	[2]
Heavy Atom Count	25	
Rotatable Bond Count	4	
Hydrogen Bond Acceptors	4	
Hydrogen Bond Donors	3	
Topological Polar Surface Area	69.9 Å ²	
Stereochemistry	Absolute	[3]
Optical Activity	Levorotatory (-)	[3]

Spectroscopic Data

The structural elucidation of **Cannabiripsol** has been primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Detailed ¹H and ¹³C NMR data are critical for the unambiguous identification of **Cannabiripsol**. While specific chemical shifts and coupling constants are found in dedicated supplementary materials of primary research articles, a summary of expected resonances is provided below.

¹H NMR: The proton NMR spectrum of **Cannabiripsol** is expected to show characteristic signals for the aromatic protons on the resorcinol ring, the aliphatic protons of the pentyl side chain, the methyl groups, and the protons on the hexahydrocannabinol core.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the pentyl chain, the methyl carbons, and the carbons of the cannabinoid

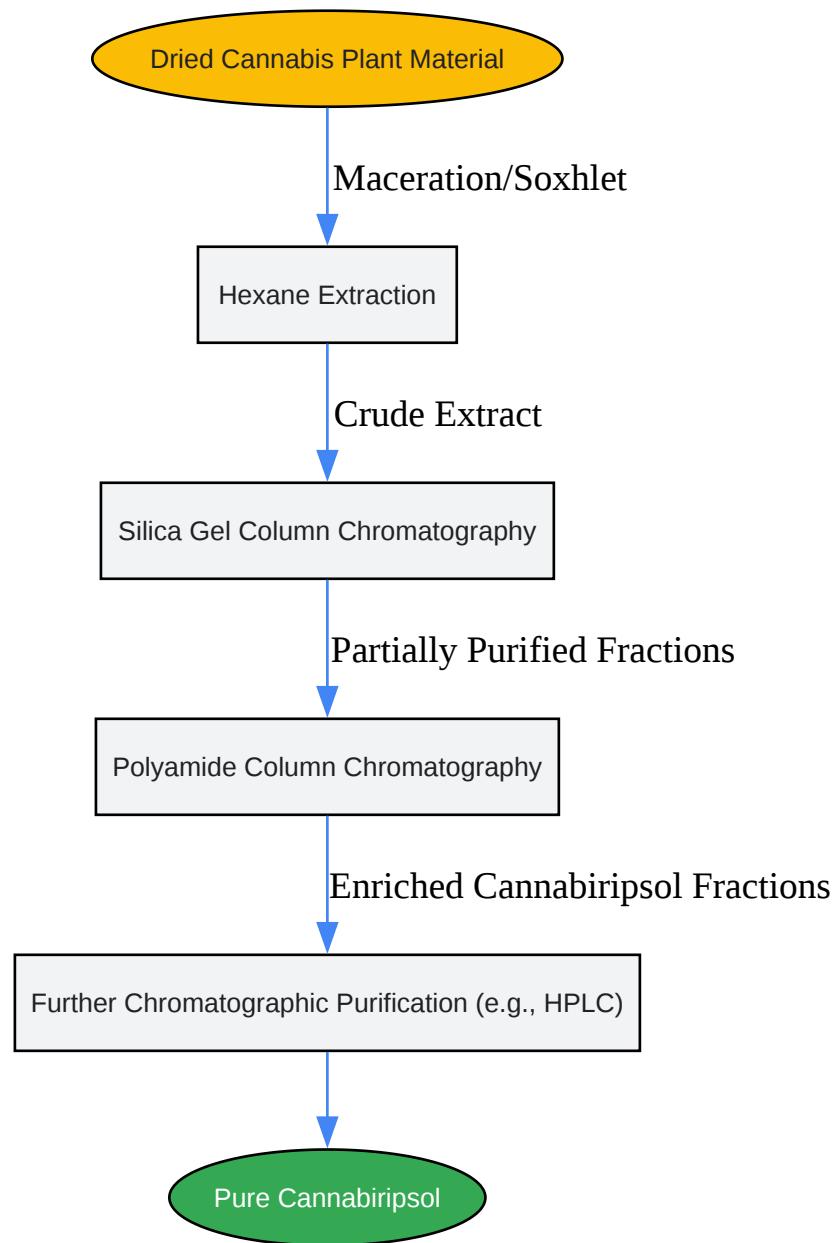
core, including those bearing hydroxyl groups.

The mass spectrum of non-derivatized **Cannabiripsol** is characterized by a prominent chromenyl ion at m/z 231, along with significant ions resulting from the loss of water and a methyl radical.^[4] A detailed fragmentation pattern is essential for its identification in complex mixtures.

Physical Properties

The physical properties of pure **Cannabiripsol** are crucial for its handling, formulation, and analytical characterization.

Tabulated Physical Properties


Property	Value	Source
Appearance	Not explicitly reported, likely an oil or amorphous solid at room temperature.	
Melting Point	Not reported in the literature.	
Boiling Point	Not reported in the literature.	
Solubility	Acetonitrile: Sparingly Soluble (1-10 mg/ml) Chloroform: [5] Slightly Soluble (0.1-1 mg/ml)	

Experimental Protocols

Isolation of Cannabiripsol from Cannabis sativa

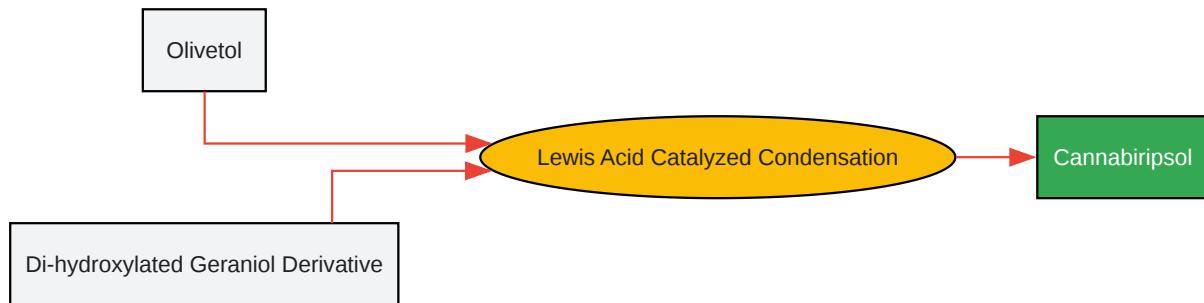
The following protocol is a generalized procedure based on the methods described for the isolation of minor cannabinoids.^{[6][7][8][9][10]}

Workflow for the Isolation of **Cannabiripsol**

[Click to download full resolution via product page](#)

Caption: Workflow for isolating **Cannabiripsol**.

Methodology:


- Extraction: The dried and ground plant material is extracted with hexane. This can be performed using maceration or a Soxhlet apparatus to obtain a crude extract.

- Initial Chromatographic Separation: The crude hexane extract is subjected to column chromatography on silica gel. Elution with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is used to separate the components based on polarity.
- Secondary Chromatographic Separation: Fractions enriched with **Cannabiripsol** from the silica gel chromatography are further purified using column chromatography on polyamide.
- Final Purification: High-performance liquid chromatography (HPLC) may be employed for the final purification of **Cannabiripsol** to achieve high purity.

Chemical Synthesis of Cannabiripsol

The synthesis of **Cannabiripsol** can be achieved through the condensation of olivetol with a suitable di-hydroxylated geraniol derivative, although specific literature on the direct synthesis of **Cannabiripsol** is scarce. The following is a plausible synthetic route based on general cannabinoid synthesis.^{[1][5][11][12][13]}

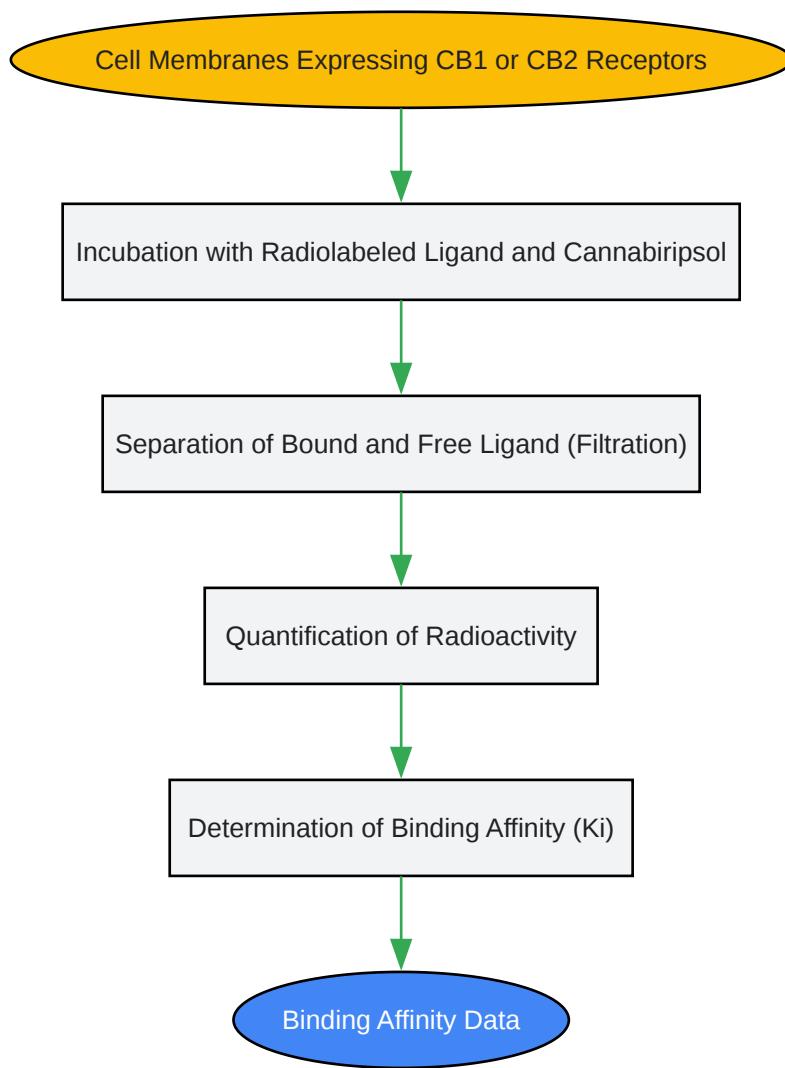
Plausible Synthetic Pathway for Cannabiripsol

[Click to download full resolution via product page](#)

Caption: Synthetic route to **Cannabiripsol**.

Methodology:

- Reaction Setup: Olivetol and a suitable di-hydroxylated geraniol derivative are dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).


- **Catalysis:** A Lewis acid catalyst (e.g., boron trifluoride etherate) is added to the reaction mixture, which is then stirred at a controlled temperature.
- **Workup and Purification:** Upon completion of the reaction, it is quenched, and the crude product is extracted. Purification is typically achieved through column chromatography to yield pure **Cannabiripsol**.

Biological Activity and Signaling Pathways

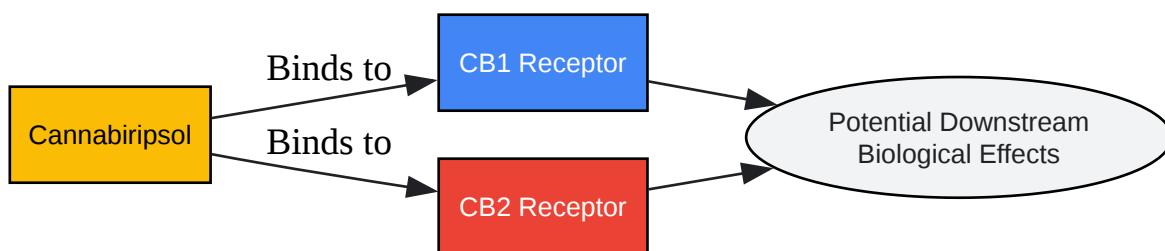
Cannabinoid Receptor Binding

Cannabiripsol has been evaluated for its binding affinity to the canonical cannabinoid receptors, CB1 and CB2. It has been reported to bind to both receptors.[\[6\]](#)

Workflow for Cannabinoid Receptor Binding Assay

[Click to download full resolution via product page](#)

Caption: Workflow of a receptor binding assay.


Methodology for Competitive Radioligand Binding Assay:[14][15][16][17][18]

- Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors are prepared.
- Assay Setup: In a multi-well plate, the cell membranes are incubated with a known radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940) and varying concentrations of **Cannabiripsol**.
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed to determine the concentration of **Cannabiripsol** that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.

Known Signaling Interactions

Current research indicates that **Cannabiripsol** interacts with the endocannabinoid system by binding to CB1 and CB2 receptors.[6] However, detailed downstream signaling pathways activated or modulated by **Cannabiripsol** have not been fully elucidated. The initial binding event is the primary established step in its potential mechanism of action.

Logical Relationship of **Cannabiripsol**'s Known Biological Interaction

[Click to download full resolution via product page](#)

Caption: **Cannabiripsol**'s interaction with receptors.

Conclusion

Cannabiripsol represents an intriguing minor cannabinoid with a well-characterized chemical structure. While its fundamental chemical and physical properties are being established, further research is required to fully understand its pharmacological profile and potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for the consistent and reproducible study of this compound. As research into minor cannabinoids continues to expand, a deeper understanding of the biological significance of **Cannabiripsol** is anticipated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [Cannabiripsol - Wikipedia](https://en.wikipedia.org/wiki/Cannabiripsol) [en.wikipedia.org]
- 3. [GSRS](https://precision.fda.gov/GSRS/) [precision.fda.gov]
- 4. future4200.com [future4200.com]
- 5. [US11040932B2 - Synthesis of cannabigerol](https://patents.google.com/patent/US11040932B2) - Google Patents [patents.google.com]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 8. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Extraction of Cannabinoids from Female Inflorescences of Hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Purification, and Antimicrobial Characterization of Cannabidiolic Acid and Cannabidiol from Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olivetol - Wikipedia [en.wikipedia.org]
- 12. WO2020077153A1 - Synthesis of cannabigerol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. egrove.olemiss.edu [egrove.olemiss.edu]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical and Physical Properties of Pure Cannabiripsol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211473#chemical-and-physical-properties-of-pure-cannabiripsol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com